(1R)-1-naphthalen-1-ylethanamine;hydrochloride
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, providing a precise and unambiguous identification of the molecular structure. The compound is officially designated as (1R)-1-naphthalen-1-ylethanamine;hydrochloride, which explicitly indicates the stereochemical configuration at the chiral center. Alternative nomenclature systems recognize this compound as (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride, emphasizing both the absolute configuration and the optical rotation characteristics.
The molecular formula of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride is C₁₂H₁₄ClN, representing the hydrochloride salt form of the parent amine. The free base component has the molecular formula C₁₂H₁₃N, while the complete salt incorporates one equivalent of hydrochloric acid. The molecular weight of the hydrochloride salt is precisely 207.70 grams per mole, as determined through computational chemistry methods and experimental validation.
The Chemical Abstracts Service registry number for this compound is 82572-04-1, providing a unique identifier for database searches and regulatory documentation. The compound also carries the MDL number MFCD07369798, which serves as an additional reference identifier in chemical databases. These standardized identifiers ensure accurate identification and prevent confusion with related compounds or stereoisomers.
| Property | Value | Source Reference |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₁₄ClN | |
| Molecular Weight | 207.70 g/mol | |
| CAS Registry Number | 82572-04-1 | |
| MDL Number | MFCD07369798 |
Crystallographic Analysis and Stereochemical Configuration
The stereochemical configuration of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride is characterized by the presence of a single chiral center at the carbon atom bearing the amino group. The absolute configuration is designated as R according to the Cahn-Ingold-Prelog priority rules, indicating the spatial arrangement of substituents around the stereogenic center. This specific stereochemical arrangement is crucial for the compound's optical activity and potential biological interactions.
Computational structural analysis reveals the three-dimensional molecular geometry through advanced modeling techniques. The naphthalene ring system maintains its characteristic planar configuration, while the ethanamine side chain adopts specific conformational preferences dictated by steric and electronic factors. The stereochemical integrity of the compound is maintained through careful synthetic protocols and storage conditions that prevent racemization.
The crystallographic properties of the hydrochloride salt form contribute to its stability and handling characteristics. Storage under controlled conditions, typically at 2-8°C under nitrogen atmosphere, preserves the stereochemical purity and prevents degradation. The solid-state form exhibits characteristic crystalline properties that can be analyzed through X-ray diffraction techniques, though specific crystallographic parameters are not extensively documented in the available literature.
The InChI (International Chemical Identifier) string for the compound is InChI=1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1, which encodes the complete structural information including stereochemistry. The corresponding InChIKey is ZTNKTVBJMXQOBQ-SBSPUUFOSA-N, providing a shortened hash representation of the structure.
| Stereochemical Parameter | Description | Value |
|---|---|---|
| Chiral Centers | Number of stereogenic carbons | 1 |
| Absolute Configuration | R/S designation | R |
| Optical Rotation | Expected rotation | (+) |
| InChIKey | Structural hash identifier | ZTNKTVBJMXQOBQ-SBSPUUFOSA-N |
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride provides detailed information about the molecular structure and electronic properties. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CC@HN.Cl, which represents the two-dimensional connectivity and stereochemistry. This notation explicitly indicates the chiral center through the @H designation and shows the naphthalene ring fusion pattern.
Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic chemical shifts corresponding to the naphthalene aromatic protons, the methyl group, and the methine proton at the chiral center. The naphthalene ring system typically exhibits complex multipicity patterns in the aromatic region between 7-8 parts per million, while the chiral methine proton appears as a characteristic quartet due to coupling with the adjacent methyl group. The presence of the hydrochloride salt form would be evident through the broadening or exchange behavior of the amino protons.
Infrared spectroscopy analysis would show characteristic absorption bands corresponding to the various functional groups present in the molecule. The naphthalene ring system would contribute to aromatic carbon-carbon stretching vibrations in the 1450-1600 wavenumber region, while the primary amine functionality would exhibit nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers. The hydrochloride salt formation would significantly affect the amino group vibrational patterns due to protonation and ionic interactions.
Computational chemistry calculations provide additional molecular descriptors that complement experimental spectroscopic data. The topological polar surface area is calculated as 26.02 square angstroms, indicating relatively low polarity despite the presence of the amino group. The partition coefficient (LogP) value of 3.2813 suggests moderate lipophilicity, which is consistent with the naphthalene ring system contribution. The molecule contains one hydrogen bond acceptor and one hydrogen bond donor, with only one rotatable bond contributing to conformational flexibility.
| Spectroscopic Parameter | Value | Method |
|---|---|---|
| SMILES Notation | CC@HN.Cl | |
| Topological Polar Surface Area | 26.02 Ų | Computational |
| Partition Coefficient (LogP) | 3.2813 | Computational |
| Hydrogen Bond Acceptors | 1 | Computational |
| Hydrogen Bond Donors | 1 | Computational |
| Rotatable Bonds | 1 | Computational |
Properties
IUPAC Name |
(1R)-1-naphthalen-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNKTVBJMXQOBQ-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30487446 | |
| Record name | (R)-1-(1-Naphthyl)ethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82572-04-1 | |
| Record name | 1-Naphthalenemethanamine, α-methyl-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82572-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(1-Naphthyl)ethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-Naphthylethylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Asymmetric Catalytic Reduction of 1-(1-Naphthyl)ethanone Oxime
One of the most efficient synthetic routes to (R)-1-(Naphthalen-1-yl)ethanamine involves the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate as the reducing agent in the presence of a chiral ruthenium catalyst.
- Starting Material: 1-(1-naphthyl)ethanone oxime
- Reducing Agent: Ammonium formate
- Catalyst: Chloride complex of (1R,2R)-(-)-2-amino-1,2-diphenylethylamino(p-cymene)ruthenium(II)
- Solvent: Dimethylformamide (DMF), with alternatives including methanol, ethanol, various alcohols
- Conditions: Room temperature, nitrogen atmosphere, 12 hours reaction time
- Workup: pH adjustment with sodium carbonate, extraction with dichloromethane, drying, and distillation
| Parameter | Data |
|---|---|
| Yield | 96% |
| Chiral Purity (ee) | 96.3% |
| Chemical Purity | 98% |
| Catalyst Loading | 0.01 mol (0.636 g for 0.3 mol substrate) |
| Reaction Time | 12 hours |
| Temperature | Room temperature |
- High enantiomeric excess and chemical purity
- Mild and safe reaction conditions
- Environmentally friendly process with simple raw materials
- Scalable for industrial applications
This method was demonstrated in detail in a patent disclosure, where the asymmetric reduction yielded (R)-(+)-1-(1-naphthyl)ethylamine with high yield and purity, suitable for further pharmaceutical use.
Resolution of Racemic 1-(Naphthalen-1-yl)ethanamine
An alternative approach involves the preparation of racemic 1-(naphthalen-1-yl)ethanamine followed by chiral resolution using diastereomeric salt formation with chiral resolving agents.
- D-(-)-Tartaric acid
- R-(−)-Mandelic acid
Resolution Process Using D-(-)-Tartaric Acid:
- Dissolve racemic amine and D-(-)-tartaric acid in a mixture of alcohol and water under heating
- Cool to crystallize the diastereomeric salt of the (R)-enantiomer
- Filter and isolate the (R)-amine-tartrate salt
- Alkalize, extract, dry, and concentrate to obtain free (R)-amine
- The mother liquor enriched in the (S)-enantiomer can be racemized and recycled
Resolution Process Using R-(−)-Mandelic Acid:
- Racemic amine dissolved in ethanol
- Addition of R-(−)-mandelic acid solution at elevated temperature (60-65 °C)
- Cooling to precipitate the mandelate salt of (R)-amine
- Filtration and recrystallization yield highly pure (R)-amine salt
- Liberation of free amine by treatment with aqueous ammonia and extraction
- Conversion to hydrochloride salt by acidification with isopropanol-HCl
Data Summary for Mandelic Acid Resolution:
| Step | Conditions/Data |
|---|---|
| Temperature (salt formation) | 60-65 °C for 45 min, then cooled to 25-35 °C |
| Yield of mandelate salt | 64% |
| Enantiomeric Excess (ee) | >99.8% after liberation |
| Hydrochloride salt formation | pH adjusted to 3-4 with IPA-HCl, cooled to 10-15 °C |
| Product | White crystalline hydrochloride salt |
Conversion to Hydrochloride Salt
After isolation of optically pure (R)-1-(naphthalen-1-yl)ethanamine, the hydrochloride salt is typically prepared by:
- Dissolving the free amine in an appropriate solvent such as ethyl acetate or isopropanol
- Adding hydrochloric acid or isopropanol-HCl solution
- Cooling the mixture to precipitate the hydrochloride salt
- Filtering, washing, and drying to obtain the pure (R)-1-(naphthalen-1-yl)ethanamine hydrochloride as a white solid
This salt form is preferred for pharmaceutical applications due to its stability and ease of handling.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Asymmetric Catalytic Reduction | 1-(1-naphthyl)ethanone oxime | Ammonium formate, Ru(II) chiral catalyst | 96 | 96.3% | Mild, environmentally friendly, scalable |
| Resolution with D-(-)-Tartaric Acid | Racemic 1-(naphthalen-1-yl)ethanamine | D-(-)-Tartaric acid, alcohol/water solvent | Variable | High | Requires racemization of undesired isomer |
| Resolution with R-(−)-Mandelic Acid | Racemic 1-(naphthalen-1-yl)ethanamine | R-(−)-Mandelic acid, ethanol | 64 | >99.8% | Industrially practical, high purity |
| Hydrochloride Salt Formation | Optically pure (R)-amine | Hydrochloric acid or IPA-HCl | Quantitative | N/A | Final pharmaceutical salt form |
Chemical Reactions Analysis
Types of Reactions
®-1-(Naphthalen-1-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert naphthyl ketones or aldehydes back to the amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include naphthyl ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the preparation of cinacalcet, a drug that acts as a calcimimetic agent for treating secondary hyperparathyroidism . The compound's chiral nature allows for the creation of enantiomerically pure substances that are often more effective and have fewer side effects than their racemic counterparts.
1.2 Chiral Resolution Techniques
The resolution of racemic mixtures involving (R)-1-(Naphthalen-1-yl)ethanamine is a key area of research. A notable method involves using D-(-)-tartaric acid as a resolving agent to achieve high optical purity (e.e. > 95%) with reasonable yields (around 30%) . This method is advantageous due to its cost-effectiveness and simplicity compared to other asymmetric synthesis methods.
Organic Synthesis
2.1 Asymmetric Synthesis
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride is utilized in asymmetric synthesis reactions, where its chirality can influence the stereochemical outcome of reactions. This property is particularly useful in synthesizing complex organic molecules with specific stereochemical configurations .
2.2 Catalysis
The compound has been explored as a chiral ligand in catalysis, particularly in enantioselective hydrogenation reactions. For instance, it has been employed in the hydrogenation of ethyl pyruvate to produce ethyl lactate, demonstrating its utility in producing enantiomerically enriched products .
Material Science
3.1 Polymer Chemistry
Research indicates that (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride can be used as a chiral modifier in polymer synthesis. Its incorporation into polymeric materials can impart unique properties such as enhanced optical activity and improved mechanical strength, making it suitable for applications in optoelectronics and advanced materials .
Mechanism of Action
The mechanism of action of ®-1-(Naphthalen-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s naphthalene ring and ethanamine group allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Variations
Table 1: Key Structural Analogs
Key Observations :
- Substituent Effects : The addition of bulky groups (e.g., benzyl or trifluoromethylbenzyl) increases molecular weight and hydrophobicity, influencing solubility and biological activity. For example, trifluoromethyl-substituted analogs exhibit enhanced antifungal properties .
- Stereochemistry : The (R)-configuration is critical for biological activity in cinacalcet, as the (S)-enantiomer lacks therapeutic efficacy. Resolution via mandelic acid ensures high enantiomeric purity (>99.8% ee) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility : Hydrophobic substituents (e.g., naphthyl, benzyl) reduce aqueous solubility but enhance lipid membrane permeability, which is advantageous for antifungal agents .
- Thermal Stability : Higher melting points in benzyl-substituted derivatives (e.g., 164–166°C) correlate with increased crystallinity and stability .
Biological Activity
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride, a chiral amine with the molecular formula C₁₂H₁₄ClN and a molecular weight of 207.70 g/mol, exhibits significant biological activity, particularly as a neurotransmitter modulator. This compound is recognized for its potential applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄ClN
- Molecular Weight : 207.70 g/mol
- Chirality : The compound exists in an enantiomeric form, which influences its biological interactions.
Biological Activity Overview
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride has been studied for various biological activities:
- Neurotransmitter Modulation : It interacts with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : The compound has shown the ability to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism.
- Anti-inflammatory Properties : Similar to other naphthylamine derivatives, it may exhibit anti-inflammatory effects.
The biological activity of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride can be attributed to several mechanisms:
- Receptor Interaction : It modulates various receptors involved in neurotransmission, which may lead to altered signaling pathways.
- Enzyme Interaction : Inhibition of cytochrome P450 enzymes affects the metabolism of other drugs, highlighting its significance in pharmacology and toxicology.
Study on Antifungal Activity
A study by Thvedt et al. investigated chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines for their antifungal activity against Candida neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum. The findings indicated that certain derivatives exhibited significant antifungal properties, suggesting potential therapeutic applications for (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride in treating fungal infections .
Neurotransmitter Modulation Research
Research has demonstrated that (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride can influence neurotransmitter levels in the brain. For instance, studies indicate that it may enhance the release of serotonin and dopamine, which are critical for mood regulation .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (S)-(-)-1-(1-Naphthyl)ethylamine | 10420-89-0 | 1.00 |
| (S)-1-(Naphthalen-2-yl)ethanamine | 3082-62-0 | 0.97 |
| (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride | 1810074-76-0 | 0.94 |
This table highlights structural analogs of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride, emphasizing its unique stereochemistry and interaction profile with biological targets .
Q & A
Q. What are the standard synthetic routes for preparing (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?
The synthesis typically involves multi-step protocols starting from naphthalene derivatives. A common method includes:
Alkylation : Reacting 1-naphthylacetonitrile with a chiral auxiliary or resolving agent to introduce the amine group.
Reduction : Using catalysts like lithium aluminum hydride (LiAlH₄) or transition metal-free systems (e.g., HBPn in toluene) to reduce nitriles to amines .
Salt Formation : Precipitation as the hydrochloride salt via HCl gas or aqueous HCl treatment .
Optimization :
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer.
- Reagent selection : Diisopropylethylamine (DIPEA) aids in deprotonation during alkylation, improving yield .
- Purity control : Monitor reaction progress via TLC or NMR, and purify via column chromatography (e.g., silica gel with pentane:EtOAc) .
Q. How can researchers confirm the enantiomeric purity and structural integrity of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride?
Analytical Methods :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
- NMR Spectroscopy : Compare - and -NMR shifts with literature data. For example, the methine proton (CH) adjacent to the amine appears as a quartet at δ ~4.46–4.48 ppm in the free base .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., HRMS m/z calcd. 412.1492 [M+H]⁺) .
- Polarimetry : Measure specific rotation ([α]D) to verify enantiomeric excess (e.g., [α]D = -111.6° for a related compound) .
Advanced Research Questions
Q. What strategies are effective for evaluating the biological activity of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride, particularly in antifungal applications?
Methodology :
In vitro Antifungal Assays :
- Test against fungal strains (e.g., Candida albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs).
- Compare with control compounds like fluconazole .
Mechanistic Studies :
- Membrane Permeability : Use fluorescent dyes (e.g., propidium iodide) to assess cell membrane disruption.
- Enzyme Inhibition : Screen for interactions with fungal cytochrome P450 enzymes via UV-Vis spectroscopy .
Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., trifluoromethyl, bromo) and compare MICs to identify critical functional groups .
Q. How do structural modifications (e.g., halogenation or aryl substitution) influence the pharmacological profile of (R)-1-(Naphthalen-1-yl)ethanamine derivatives?
Key Findings :
- Halogenation : Bromine or fluorine at the phenyl ring enhances binding to neurotransmitter receptors (e.g., serotonin receptors) by increasing electronegativity and van der Waals interactions .
- Aryl Substitution : Larger substituents (e.g., tert-butyl) improve lipophilicity, enhancing blood-brain barrier penetration but may reduce solubility .
Methodological Approach : - Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.
- Pharmacokinetic Studies : Use HPLC-MS to measure plasma half-life and metabolic stability in rodent models .
Q. How can researchers resolve contradictions in reported biological activities of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride across studies?
Strategies :
Replicate Experiments : Standardize assay conditions (e.g., pH, temperature, cell line passage number) to minimize variability .
Structural Verification : Re-analyze disputed compounds via X-ray crystallography to confirm stereochemistry and salt form .
Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from multiple studies, identifying outliers or confounding factors .
Mechanistic Profiling : Conduct transcriptomics or proteomics to identify off-target effects that may explain divergent results .
Q. What advanced techniques are employed to study the compound’s interaction with biological targets, such as neurotransmitter receptors?
Techniques :
- Radioligand Binding Assays : Use -labeled ligands (e.g., -ketanserin for 5-HT₂A receptors) to quantify receptor affinity (Kd) and inhibition constants (Ki) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to immobilized receptors .
- Electrophysiology : Patch-clamp recordings on neuronal cells to assess ion channel modulation .
Q. How can researchers design comparative studies between (R)- and (S)-enantiomers of 1-(Naphthalen-1-yl)ethanamine hydrochloride?
Experimental Design :
Synthesis : Prepare both enantiomers via chiral resolution or asymmetric catalysis .
Biological Testing : Compare MICs (antifungal), receptor binding affinities, and toxicity profiles (e.g., LD50 in zebrafish).
Computational Analysis : Perform molecular dynamics simulations to visualize enantiomer-specific interactions with target proteins .
Example : The (R)-enantiomer of a related compound showed 10-fold higher antifungal activity than the (S)-form due to better membrane interaction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
